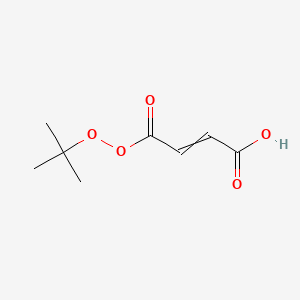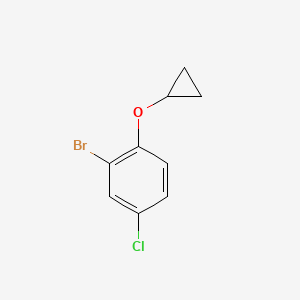![molecular formula C10H14O3 B14131399 2-Oxaspiro[5.5]undecane-1,3-dione CAS No. 4361-34-6](/img/structure/B14131399.png)
2-Oxaspiro[5.5]undecane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxaspiro[5.5]undecane-1,3-dione is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings, one of which contains an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[5.5]undecane-1,3-dione typically involves the reaction of diethyl 3-oxopentanedioate with appropriate reagents under controlled conditions. One common method includes the use of alkylation reactions, where diethyl 3-oxopentanedioate is reacted with pentane-2,4-dione and acetone-dimethylhydrazone . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxaspiro[5.5]undecane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound, often under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-Oxaspiro[5.5]undecane-1,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Oxaspiro[5.5]undecane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparaison Avec Des Composés Similaires
- 1,3-Dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
Comparison: 2-Oxaspiro[5.5]undecane-1,3-dione is unique due to its specific spirocyclic structure containing an oxygen atom, which imparts distinct stereochemical properties and reactivity. Compared to similar compounds like 1,3-dioxane-1,3-dithiane spiranes and bis(1,3-oxathiane) spiranes, it offers different conformational equilibria and potential for enantiomeric separation . Additionally, its applications in various fields highlight its versatility and importance in scientific research .
Propriétés
Numéro CAS |
4361-34-6 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-oxaspiro[5.5]undecane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c11-8-4-7-10(9(12)13-8)5-2-1-3-6-10/h1-7H2 |
Clé InChI |
VNKHLAUNOWMLSK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCC(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)

![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)



![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)



